molecular formula C22H23N3O4 B1212081 2-amino-3-cyano-5-oxo-1'-spiro[7,8-dihydro-6H-1-benzopyran-4,4'-piperidine]carboxylic acid (phenylmethyl) ester

2-amino-3-cyano-5-oxo-1'-spiro[7,8-dihydro-6H-1-benzopyran-4,4'-piperidine]carboxylic acid (phenylmethyl) ester

Cat. No. B1212081
M. Wt: 393.4 g/mol
InChI Key: XKUOZATYGGNDNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-cyano-5-oxo-1'-spiro[7,8-dihydro-6H-1-benzopyran-4,4'-piperidine]carboxylic acid (phenylmethyl) ester is an azaspiro compound.

Scientific Research Applications

Sigma Receptor Affinity

  • Binding Properties for Sigma Receptors : Research has shown that compounds similar to 2-amino-3-cyano-5-oxo-1'-spiro[7,8-dihydro-6H-1-benzopyran-4,4'-piperidine]carboxylic acid (phenylmethyl) ester exhibit significant binding properties for sigma(1) and sigma(2) receptors. Specifically, compounds with a cyano group in the spirocycle have high sigma(1) receptor affinity and selectivity (Maier & Wünsch, 2002).

Chemical Synthesis and Stability

  • Synthesis of Related Compounds : The compound under discussion is part of a family of chemicals that have been synthesized for various applications. These include the creation of spiropiperidines and the investigation of their stability, particularly when interacting with nucleophiles (Reynolds et al., 1970); (Kažoka et al., 2007).

Antitumor and Antioxidant Activities

  • Potential in Antitumor and Antioxidant Applications : Some derivatives of cyanoacetamide, which is structurally related to the compound of interest, have shown promising antioxidant and antitumor activities. This suggests possible applications in these fields for similarly structured compounds (Bialy & Gouda, 2011).

Applications in Medicinal Chemistry

  • Role in Medicinal Chemistry : The compound is part of a group of chemicals that have been explored in medicinal chemistry for their potential therapeutic applications. This includes research into sigma receptor ligands, which are significant in the field of neuropharmacology (Maier & Wünsch, 2002).

Structural Characterization

  • Structural Characterization : Research has also been conducted on the structural characterization of compounds in this family. This includes studies on their molecular structure, which is essential for understanding their chemical and pharmacological properties (Leonardi et al., 1993).

properties

Product Name

2-amino-3-cyano-5-oxo-1'-spiro[7,8-dihydro-6H-1-benzopyran-4,4'-piperidine]carboxylic acid (phenylmethyl) ester

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

benzyl 2-amino-3-cyano-5-oxospiro[7,8-dihydro-6H-chromene-4,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C22H23N3O4/c23-13-16-20(24)29-18-8-4-7-17(26)19(18)22(16)9-11-25(12-10-22)21(27)28-14-15-5-2-1-3-6-15/h1-3,5-6H,4,7-12,14,24H2

InChI Key

XKUOZATYGGNDNY-UHFFFAOYSA-N

SMILES

C1CC2=C(C(=O)C1)C3(CCN(CC3)C(=O)OCC4=CC=CC=C4)C(=C(O2)N)C#N

Canonical SMILES

C1CC2=C(C(=O)C1)C3(CCN(CC3)C(=O)OCC4=CC=CC=C4)C(=C(O2)N)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-3-cyano-5-oxo-1'-spiro[7,8-dihydro-6H-1-benzopyran-4,4'-piperidine]carboxylic acid (phenylmethyl) ester
Reactant of Route 2
2-amino-3-cyano-5-oxo-1'-spiro[7,8-dihydro-6H-1-benzopyran-4,4'-piperidine]carboxylic acid (phenylmethyl) ester
Reactant of Route 3
Reactant of Route 3
2-amino-3-cyano-5-oxo-1'-spiro[7,8-dihydro-6H-1-benzopyran-4,4'-piperidine]carboxylic acid (phenylmethyl) ester
Reactant of Route 4
Reactant of Route 4
2-amino-3-cyano-5-oxo-1'-spiro[7,8-dihydro-6H-1-benzopyran-4,4'-piperidine]carboxylic acid (phenylmethyl) ester
Reactant of Route 5
Reactant of Route 5
2-amino-3-cyano-5-oxo-1'-spiro[7,8-dihydro-6H-1-benzopyran-4,4'-piperidine]carboxylic acid (phenylmethyl) ester
Reactant of Route 6
2-amino-3-cyano-5-oxo-1'-spiro[7,8-dihydro-6H-1-benzopyran-4,4'-piperidine]carboxylic acid (phenylmethyl) ester

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